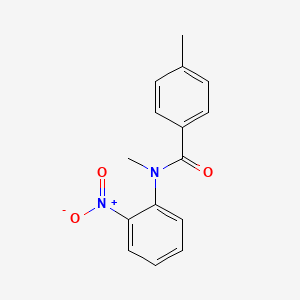![molecular formula C15H23NO3 B4060663 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid](/img/structure/B4060663.png)
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid
Descripción general
Descripción
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid, also known as AEA, is a compound that has gained interest in the scientific community due to its potential applications in drug development and research. AEA belongs to the class of adamantane derivatives, which are known for their unique physicochemical properties and biological activities.
Aplicaciones Científicas De Investigación
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been shown to have potential applications in drug development and research. It has been found to have anticancer properties, with studies showing that it induces apoptosis in cancer cells and inhibits tumor growth. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has also been found to have antiviral properties, with studies showing that it inhibits the replication of several viruses, including HIV and herpes simplex virus. In addition, 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been shown to have neuroprotective properties, with studies showing that it protects neurons from damage caused by oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been found to activate the CB1 and CB2 receptors, which are part of the endocannabinoid system. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in inflammation. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has also been found to modulate the activity of several transcription factors, including NF-kB and AP-1, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis in cells. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has also been found to improve mitochondrial function, which is important for cellular energy production. In addition, 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has several advantages for use in lab experiments. It is stable, soluble in water and organic solvents, and easy to synthesize. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid also has low toxicity and is well-tolerated by cells and animals. However, there are also limitations to using 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different signaling pathways. In addition, 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has poor bioavailability, which limits its use in vivo.
Direcciones Futuras
There are several future directions for research on 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid. One area of research is to further elucidate its mechanism of action and its effects on different signaling pathways. Another area of research is to explore its potential applications in drug development, particularly in the development of anticancer and antiviral drugs. Additionally, more research is needed to explore its effects on different organ systems, such as the cardiovascular and immune systems. Finally, there is a need for research on improving the bioavailability of 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid, which would make it more suitable for use in vivo.
Conclusion
In conclusion, 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid is a compound that has potential applications in drug development and research. Its unique physicochemical properties and biological activities make it a promising candidate for further study. While there are limitations to using 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid in lab experiments, its advantages outweigh the drawbacks. Future research on 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid should focus on elucidating its mechanism of action, exploring its potential applications in drug development, and improving its bioavailability.
Propiedades
IUPAC Name |
3-(1-acetamidoethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(16-10(2)17)14-4-11-3-12(5-14)7-15(6-11,8-14)13(18)19/h9,11-12H,3-8H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFQDXZHDAPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl 5-cyano-4-(2-furyl)-6-{[2-(mesitylamino)-2-oxoethyl]thio}-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4060580.png)

![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4060594.png)

![N-{1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4060604.png)
![methyl 1-(2-methoxy-1,1-dimethyl-2-oxoethyl)-3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4060607.png)
![2,4-dichloro-N-(4-chloro-2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4060621.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060627.png)

![N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B4060641.png)
![ethyl 6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-mercapto-4-phenyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B4060658.png)
![2-(1,3-benzothiazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4060674.png)

![3a'-(4-fluorophenyl)dihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione](/img/structure/B4060685.png)